N-(4-Oxoquinazolin-3(4H)-yl)acetamide
CAS No.: 16347-87-8
Cat. No.: VC14934583
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16347-87-8 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | N-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C10H9N3O2/c1-7(14)12-13-6-11-9-5-3-2-4-8(9)10(13)15/h2-6H,1H3,(H,12,14) |
| Standard InChI Key | OXTZUJMNWQPFTD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NN1C=NC2=CC=CC=C2C1=O |
Introduction
Structural and Molecular Characteristics of N-(4-Oxoquinazolin-3(4H)-yl)acetamide
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(4-oxoquinazolin-3(4H)-yl)acetamide, reflecting its acetamide substituent on the 3-position of the 4-oxoquinazoline scaffold. Its molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. The structure comprises a planar quinazolinone system fused to a benzene ring, with the acetamide group introducing rotational flexibility at the C3–N bond .
Comparative Structural Analysis
Table 1 contrasts N-(4-Oxoquinazolin-3(4H)-yl)acetamide with structurally related derivatives reported in recent literature:
The absence of bulky or electron-withdrawing groups in N-(4-Oxoquinazolin-3(4H)-yl)acetamide may enhance its metabolic stability compared to nitro- or chlorophenyl-substituted analogs .
Synthetic Pathways for Quinazolinone-Acetamide Derivatives
General Synthesis of Quinazolinone Cores
Quinazolinone scaffolds are typically synthesized via cyclocondensation of anthranilic acid derivatives with acylating agents. For example, 2-aminobenzoic acid reacts with benzoyl chloride in pyridine to form 2-phenyl-4H-benzo[e] oxazin-4-one, which is subsequently treated with hydrazine hydrate to yield 3-aminoquinazolin-4(3H)-one intermediates .
Acetamide Functionalization
The target compound is hypothesized to form through nucleophilic acylation of 3-aminoquinazolin-4(3H)-one. A representative protocol involves:
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Reacting 3-aminoquinazolin-4(3H)-one (0.01 mol) with acetyl chloride (0.01 mol) in ethanol under reflux for 6–8 hours .
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Neutralizing the reaction mixture with aqueous sodium bicarbonate to precipitate the crude product.
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Purifying via recrystallization from ethanol or ethyl acetate .
This method, adapted from similar syntheses , typically yields 65–75% pure product.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for N-(4-Oxoquinazolin-3(4H)-yl)acetamide are predicted to include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.05 (s, 3H): Methyl protons of the acetamide group.
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δ 7.50–8.20 (m, 4H): Aromatic protons of the quinazolinone ring.
¹³C NMR (DMSO-d₆, 100 MHz):
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